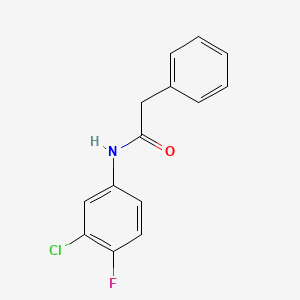
N-(3-chloro-4-fluorophenyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-phenylacetamide, commonly known as CF3, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CF3 is a member of the amide family and is a white crystalline solid that is highly soluble in organic solvents.
Mechanism of Action
The mechanism of action of CF3 is not fully understood, but it is believed to interact with various molecular targets in the body. In medicinal chemistry, CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CF3 has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
CF3 has been shown to exhibit various biochemical and physiological effects in animal models. In a study conducted on rats, CF3 was found to significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). CF3 has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
CF3 has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatile reactivity. However, CF3 also has limitations, including its potential toxicity and the need for specialized equipment and expertise for handling and storage.
Future Directions
CF3 has several potential future directions for scientific research. In medicinal chemistry, further studies are needed to investigate the potential of CF3 as a drug candidate for the treatment of various diseases such as cancer and neurodegenerative diseases. In material science, CF3 can be utilized for the synthesis of novel polymers and materials with unique properties such as high thermal stability and conductivity. In organic synthesis, CF3 can be used as a versatile reagent for the preparation of various functionalized compounds.
Synthesis Methods
CF3 can be synthesized through a variety of methods, including the reaction of 3-chloro-4-fluoroaniline and phenylacetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3-chloro-4-fluoroaniline and phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Both methods result in the formation of CF3 with high yields and purity.
Scientific Research Applications
CF3 has been extensively studied in scientific research due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, CF3 has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. CF3 has also been investigated as a potential drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In material science, CF3 has been used as a building block for the synthesis of novel polymers and materials with unique properties such as high thermal stability and conductivity. CF3 has also been utilized in organic synthesis as a versatile reagent for the preparation of various functionalized compounds.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c15-12-9-11(6-7-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCICAYAHVVFAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)

![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5836594.png)



![N'-(4-nitrobenzylidene)-4-[(2,2,2-trifluoroethoxy)methyl]benzohydrazide](/img/structure/B5836646.png)
![ethyl 4-[({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B5836649.png)
![2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5836654.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5836670.png)


![N'-(3,4-diethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5836695.png)